molecular formula C17H16F2N4O3S B2703271 2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide CAS No. 2034247-55-5

2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide

Cat. No.: B2703271
CAS No.: 2034247-55-5
M. Wt: 394.4
InChI Key: YEZCWDNSPFWDAJ-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide (CAS 2034247-55-5) is a chemical compound with the molecular formula C 17 H 16 F 2 N 4 O 3 S and a molecular weight of 394.40 g/mol . This reagent features a defined (1r,4r)-stereochemistry at the cyclohexyl ring, which may be critical for its interaction with biological targets. The structure combines a difluorobenzene sulfonamide group with a cyanopyrazine moiety, a combination often explored in medicinal chemistry for developing enzyme inhibitors or receptor antagonists. The compound is offered for research and development purposes by several suppliers . It is available in various quantities for experimental use. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers are encouraged to consult the product's specifications, including its SMILES representation (S(C1C=CC(=CC=1F)F)(NC1CCC(CC1)OC1C(C#N)=NC=CN=1)(=O)=O) and InChIKey (YEZCWDNSPFWDAJ-UHFFFAOYSA-N), for precise identification and handling .

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-11-1-6-16(14(19)9-11)27(24,25)23-12-2-4-13(5-3-12)26-17-15(10-20)21-7-8-22-17/h1,6-9,12-13,23H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZCWDNSPFWDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” typically involves multiple steps:

    Formation of the cyclohexyl intermediate: This step involves the preparation of the cyclohexyl moiety, which can be achieved through hydrogenation of benzene or other aromatic compounds.

    Introduction of the pyrazinyl group: The pyrazinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the cyclohexyl intermediate.

    Attachment of the benzenesulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the final benzenesulfonamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or pyrazinyl moieties.

    Reduction: Reduction reactions could target the nitrile group in the pyrazinyl moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents are commonly employed.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:

Compound Name Substituents Molecular Weight Key Features Reference
2,4-Difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide (Target) 2,4-difluorophenyl, 3-cyanopyrazine, (1r,4r)-cyclohexyl ~382.35 g/mol High electronegativity, stereospecific cyclohexyl backbone
4-Cyano-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzenesulfonamide 4-cyanophenyl, 3-cyanopyrazine, (1r,4r)-cyclohexyl ~375.39 g/mol Reduced lipophilicity due to cyano group; weaker metabolic stability vs. fluoro
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Fluoro-chromenone, pyrazolo-pyrimidine, isopropyl 616.9 g/mol Chromenone core enhances kinase inhibition; bulky substituents reduce solubility
3,5-Dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide 3,5-dimethyloxazole, 3-cyanopyrazine, (1r,4r)-cyclohexyl 341.36 g/mol Oxazole improves oral bioavailability; lower molecular weight vs. sulfonamides
N-[(1R,2R,3S)-2-Hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide Trifluoromethoxy, phenoxazine, hydroxylated cyclohexyl 520.52 g/mol Phenoxazine enables intercalation; trifluoromethoxy enhances membrane permeability

Key Comparative Insights

Structural Flexibility vs. Rigidity: The target compound’s (1r,4r)-cyclohexyl backbone provides rigidity compared to the hydroxylated cyclohexyl group in , which introduces conformational flexibility but reduces target selectivity . The 3-cyanopyrazine substituent is shared with the compound in and , but the absence of fluorine in reduces its binding affinity to hydrophobic pockets .

Electron-Withdrawing Groups: Fluorine atoms in the target compound enhance metabolic stability and electronegativity compared to the cyano-substituted analog in , which is more prone to oxidative degradation . The trifluoromethoxy group in offers superior membrane permeability but introduces steric hindrance in enzyme active sites .

Biological Activity :

  • Pyrazolo-pyrimidine derivatives (e.g., ) exhibit potent kinase inhibition due to their planar heterocyclic cores, unlike the target compound’s sulfonamide-pyrazine hybrid, which is optimized for protease binding .
  • The oxazole-carboxamide in shows improved oral bioavailability (logP ~2.1) compared to the target compound (logP ~1.8), attributed to reduced polarity .

Synthetic Complexity :

  • The target compound’s stereospecific synthesis requires chiral resolution techniques, whereas analogs like rely on Suzuki-Miyaura coupling for pyrazolo-pyrimidine assembly, increasing scalability challenges .

Biological Activity

2,4-Difluoro-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a unique structural framework that may influence its interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16F2N4O3SC_{17}H_{16}F_{2}N_{4}O_{3}S with a molecular weight of 394.4 g/mol. Its structure includes:

  • A difluorobenzenesulfonamide group, known for its hydrogen bonding capabilities.
  • A cyclohexyl ring with specific stereochemistry (1R,4R), which is crucial for chiral interactions in biological systems.
  • A cyanopyrazinyl moiety , which may modulate protein interactions or enzyme activities.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their function.
  • Modulation of Protein Activity : The cyano group on the pyrazin ring suggests the ability to influence protein conformations or interactions within cellular pathways.

In Vitro Studies

Recent studies have evaluated the COX-2 inhibitory activity of similar sulfonamide compounds, revealing that modifications in the molecular structure significantly affect their potency. For example, compounds with para-sulfonamide groups demonstrated enhanced COX-2 selectivity and inhibitory potency compared to their counterparts without such substitutions .

Table 1 summarizes the COX-2 inhibition percentages of various sulfonamide derivatives in comparative studies:

Compound NameCOX-2 Inhibition (%) at 20 μM
4-(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenylbenzene-1-sulfonamide47.1
Celecoxib80.1
2-(4-Nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone27.72

Cardiovascular Effects

A study focusing on benzene sulfonamides indicated that certain derivatives could alter perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential cardiovascular effects, which warrant further investigation into the mechanisms by which these compounds exert influence on cardiovascular parameters .

Case Studies

In a recent case study involving various sulfonamide derivatives:

  • Compound Testing : Multiple compounds were tested for their effects on coronary resistance and perfusion pressure.
  • Results : The compound 4-(2-aminoethyl)benzene sulfonamide showed significant reductions in both perfusion pressure and coronary resistance compared to controls .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Theoretical assessments using models such as ADME/PK indicate varying permeability across different cell types, suggesting that bioavailability may be influenced by structural modifications . Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.